molecular formula C6H4F2IN B8200908 2,3-Difluoro-6-iodoaniline

2,3-Difluoro-6-iodoaniline

Cat. No.: B8200908
M. Wt: 255.00 g/mol
InChI Key: DRQNWEVFTFMHRD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-Difluoro-6-iodoaniline typically involves halogenation reactions. One common method is the iodination of 2,3-difluoroaniline using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position . Industrial production methods may involve similar halogenation techniques, optimized for large-scale synthesis.

Chemical Reactions Analysis

2,3-Difluoro-6-iodoaniline undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-iodoaniline depends on its specific application. In chemical reactions, the presence of fluorine and iodine atoms influences the reactivity and selectivity of the compound. The fluorine atoms increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions . The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions .

Comparison with Similar Compounds

2,3-Difluoro-6-iodoaniline can be compared with other halogenated anilines, such as:

Properties

IUPAC Name

2,3-difluoro-6-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQNWEVFTFMHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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